molecular formula C16H24Cl3N3OS B2921876 2-(4-(Pyridin-2-ylmethyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol trihydrochloride CAS No. 2034568-02-8

2-(4-(Pyridin-2-ylmethyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol trihydrochloride

Cat. No.: B2921876
CAS No.: 2034568-02-8
M. Wt: 412.8
InChI Key: WEWSTWFGGNBCEF-UHFFFAOYSA-N
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Description

2-(4-(Pyridin-2-ylmethyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol trihydrochloride is a complex organic compound that features a piperazine ring substituted with a pyridin-2-ylmethyl group and a thiophen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Pyridin-2-ylmethyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol trihydrochloride typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Pyridin-2-ylmethyl Group: The piperazine ring is then reacted with pyridin-2-ylmethyl chloride in the presence of a base such as sodium hydride to introduce the pyridin-2-ylmethyl group.

    Introduction of the Thiophen-2-yl Group: The final step involves the reaction of the intermediate with thiophen-2-yl ethanol under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophen-2-yl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyridin-2-ylmethyl group, potentially converting it to a piperidine derivative.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-(4-(Pyridin-2-ylmethyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol trihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-(Pyridin-2-ylmethyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol trihydrochloride involves its interaction with specific molecular targets. The pyridin-2-ylmethyl group can interact with receptors or enzymes, modulating their activity. The thiophen-2-yl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Pyridin-2-ylmethyl)piperazin-1-yl)ethanol
  • 1-(Thiophen-2-yl)piperazine
  • 2-(4-(Pyridin-2-ylmethyl)piperazin-1-yl)-1-ethanol

Uniqueness

2-(4-(Pyridin-2-ylmethyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol trihydrochloride is unique due to the presence of both the pyridin-2-ylmethyl and thiophen-2-yl groups. This dual functionality allows for diverse interactions with biological targets, potentially leading to enhanced therapeutic effects.

Properties

IUPAC Name

2-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1-thiophen-2-ylethanol;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS.3ClH/c20-15(16-5-3-11-21-16)13-19-9-7-18(8-10-19)12-14-4-1-2-6-17-14;;;/h1-6,11,15,20H,7-10,12-13H2;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWSTWFGGNBCEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=N2)CC(C3=CC=CS3)O.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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